molecular formula C44H38O2P2 B3067751 (S,S,S)-(-)-Ph-SKP CAS No. 1439556-82-7

(S,S,S)-(-)-Ph-SKP

Cat. No. B3067751
CAS RN: 1439556-82-7
M. Wt: 660.7 g/mol
InChI Key: RXNGOILZLRYHEN-CIKQOIAFSA-N
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Description

(S,S,S)-(-)-Ph-SKP, also known as (S,S,S)-(-)-phenylselenyl-L-cysteine, is an organoselenium compound and a derivative of L-cysteine. It is a selenium-containing compound that has been studied for its potential therapeutic effects. It has been used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Electrochemical Mechanism and Novel Methods of Investigation

The application of electrochemical techniques, including Scanning Kelvin Probe (SKP), is significant in understanding corrosion protection by organic coatings on reactive metals. These techniques offer insights into fundamental processes of corrosion at defects and underneath coatings, making them crucial for improving coating degradation, processes in defects, and corrosion prevention methods (Grundmeier, Schmidt, & Stratmann, 2000).

Theoretical Insights into Scientific Knowledge

Scientific Knowledge Theory (SKT), utilizing concept mapping as an algorithmic language (CMA), represents a methodology for exploring the structure of scientific knowledge. This approach is instrumental in understanding how complex theories, like Max Planck's theory of Blackbody Radiation, are transposed to various educational levels (Luiz Adolfo de Mello, 2020).

The Role of SKP in Scientific Research

The Scanning Kelvin Probe (SKP) technique has diverse applications in scientific research, particularly in studying ion mobility along insulator/insulator interfaces. This technique is crucial for understanding electrochemical processes, corrosion, batteries, and super-capacitors, highlighting its broad applicability in various scientific fields (Rohwerder, Isik-Uppenkamp, & Stratmann, 2009).

Application in Corrosion Science

SKP is extensively used in corrosion science for non-destructive testing of surfaces. It helps in understanding the electron work function of test substances, which is critical in corrosion research. The technique provides a detailed analysis of corrosion interfaces, making it a valuable tool for advancements in nanoscale corrosion research (Łosiewicz et al., 2015).

High-Resolution Applications in Microscopy

Scanning Kelvin Probe Force Microscopy (SKPFM), a high-resolution variant of SKP, finds applications in diverse fields from corrosion science to microelectronics and biosciences. It offers sub-microscopic analysis of work functions or potentials, crucial for understanding detailed properties of materials at the nanoscale (Rohwerder & Turcu, 2007).

properties

IUPAC Name

[(10S,14S)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNGOILZLRYHEN-CIKQOIAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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